(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a diazepane ring, an isoxazole ring, and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and isoxazole rings are five-membered rings with two nitrogen atoms, while the diazepane is a seven-membered ring with two nitrogen atoms . The furan is a five-membered ring with an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations
Development of Novel Reagents
Research has led to the creation of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, which facilitates the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its stability, ease of preparation, and efficiency in various synthetic applications (Goddard-Borger & Stick, 2007).
Innovative Synthetic Routes
Research on 4-diazoisochroman-3-imines and their synthetic applications as metal carbene precursors demonstrates the versatility of these compounds. They react with alkenes and conjugated dienes under catalysis to produce spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines, showcasing a method for accessing complex cyclic structures (Ren et al., 2017).
Metal-Free Synthesis
A study on the metal-free synthesis of sulfonylated furans or imidazo[1,2-a]pyridines via a three-component, domino reaction presents a new strategy for the preparation of functionalized heterocycles. This process demonstrates good efficiency and functional group tolerance, contributing to the development of synthetic methodologies in organic chemistry (Cui et al., 2018).
Application in Materials Science
- Corrosion Inhibition: Research on the inhibitive properties of a novel organic compound, including "(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone", for acidic iron corrosion demonstrates its potential as an effective corrosion inhibitor. This has implications for materials protection and longevity in industrial applications (Singaravelu & Bhadusha, 2022).
Mechanism of Action
properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c22-16(12-9-14(26-19-12)13-3-1-8-25-13)20-4-2-5-21(7-6-20)27(23,24)15-10-17-11-18-15/h1,3,8-11H,2,4-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPHQSBAWHIFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone |
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